1-Allyl-2-butoxy-3,5-difluorobenzene
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Overview
Description
1-Allyl-2-butoxy-3,5-difluorobenzene is an organic compound with the molecular formula C13H16F2O It is characterized by the presence of an allyl group, a butoxy group, and two fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Allyl-2-butoxy-3,5-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol, allyl bromide, and butyl bromide.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of bases like potassium carbonate or sodium hydride to facilitate the formation of the desired product.
Synthetic Routes:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Allyl-2-butoxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or allyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Scientific Research Applications
1-Allyl-2-butoxy-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-2-butoxy-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt cell membrane integrity or inhibit key metabolic enzymes.
Comparison with Similar Compounds
1-Allyl-2-butoxy-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-Allyl-2-butoxy-3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
1-Allyl-2-butoxy-3,5-dimethylbenzene: Contains methyl groups instead of fluorine, affecting its hydrophobicity and biological activity.
1-Allyl-2-butoxy-3,5-dibromobenzene:
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-butoxy-1,5-difluoro-3-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-3-5-7-16-13-10(6-4-2)8-11(14)9-12(13)15/h4,8-9H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSMKCCXUIQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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